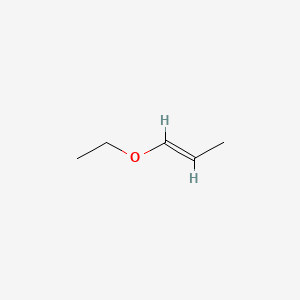

Ethyl propenyl ether

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2, 4696-26-8 | |

| Record name | Propenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propenyl ethyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPENYL ETHYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl propenyl ether (C₅H₁₀O), a volatile and flammable organic compound, exists as a mixture of (E) and (Z) stereoisomers. It serves as a valuable intermediate in organic synthesis, finding applications in the production of polymers, coatings, and adhesives. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral characteristics of this compound. Detailed experimental protocols for its synthesis via pyrolysis of acetals are presented, alongside discussions of alternative synthetic routes.

Chemical Structure and Isomerism

This compound, systematically named 1-ethoxyprop-1-ene, is an unsaturated ether. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two stereoisomers: (Z)-1-ethoxyprop-1-ene (cis) and (E)-1-ethoxyprop-1-ene (trans). The commercial product is typically available as a mixture of these isomers.[1][2] The ratio of these isomers can be influenced by the synthetic method employed.

The structure consists of an ethyl group (-CH₂CH₃) bonded to an oxygen atom, which is in turn attached to a propenyl group (-CH=CHCH₃). The double bond is located between the first and second carbon atoms of the propenyl group.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic ether-like odor.[2] It is highly flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[2] The compound is soluble in many organic solvents but sparingly soluble in water.[3]

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [3] |

| Molecular Weight | 86.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 67-76 °C | [2] |

| Density | 0.778 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.3940 - 1.4000 | [3] |

| Flash Point | -18 °C to -20 °C | [3] |

| Water Solubility | Soluble | [2] |

| CAS Number | 928-55-2 (mixture of cis and trans) | [3] |

| InChI Key | XDHOEHJVXXTEDV-HYXAFXHYSA-N | [3] |

| SMILES | CCO\C=C\C | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing valuable information for its identification and characterization. The data presented is for a mixture of cis and trans isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~1.5 | d | 3H | =CH-CH₃ |

| ~3.6 | q | 2H | -OCH₂ CH₃ |

| ~4.3 & ~4.8 | m | 1H | =CH -CH₃ |

| ~5.8 & ~6.2 | m | 1H | -O-CH = |

Note: The chemical shifts for the vinylic protons can vary significantly between the cis and trans isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~12 | =CH-C H₃ |

| ~15 | -OCH₂C H₃ |

| ~68 | -OC H₂CH₃ |

| ~98 | =C H-CH₃ |

| ~145 | -O-C H= |

Note: The chemical shifts for the vinylic carbons can vary between the cis and trans isomers.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch (ether) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | Strong | [C₄H₉]⁺ |

| 43 | Strong | [C₃H₇]⁺ |

| 29 | Strong | [C₂H₅]⁺ |

Experimental Protocols for Synthesis

Several methods are available for the synthesis of this compound. The choice of method can influence the yield and the isomeric ratio of the product.

Pyrolysis of Propanal Diethyl Acetal

This method involves the acid-catalyzed cleavage of propanal diethyl acetal to yield this compound and ethanol.[4]

Experimental Protocol:

-

Preparation of Propanal Diethyl Acetal:

-

In a 4-liter three-necked flask equipped with a stirrer, dropping funnel, reflux condenser, and internal thermometer, combine 553.2 g of ethanol, 900 g of cyclohexane, and 5.7 g of p-toluenesulfonic acid.[4]

-

With stirring, add 348.6 g of propionaldehyde over 5 minutes.[4]

-

The formation of the acetal will cause a temperature increase. Maintain the reaction mixture and then proceed to the next step.

-

-

Pyrolysis and Distillation:

-

In a 2-liter round-bottomed flask fitted with a distillation column (with approximately 24 theoretical plates), place 800 g of the prepared propanal diethyl acetal, 0.57 g of p-toluenesulfonic acid, and 1.13 g of di-2-ethylhexylamine.[4]

-

Heat the flask to initiate the acetal cleavage.

-

Distill off the resulting ethanol and this compound at a reflux ratio of 3:1 under atmospheric pressure (1013 mbar).[4]

-

Collect the distillate, maintaining a column head temperature between 67 °C and 70 °C.[4]

-

Continue the distillation until the bottom temperature of the flask reaches 220 °C.[4]

-

The collected distillate contains the this compound. Further purification may be achieved by fractional distillation.

-

Williamson Ether Synthesis (Conceptual)

The Williamson ether synthesis is a general method for preparing ethers. For this compound, this would involve the reaction of sodium ethoxide with 1-bromopropene. This reaction proceeds via an Sₙ2 mechanism.

Isomerization of Allyl Ethyl Ether (Conceptual)

This compound can also be synthesized by the isomerization of the less stable allyl ethyl ether. This reaction is typically catalyzed by transition metal complexes, such as those containing ruthenium.[5] The reaction involves the migration of the double bond from the terminal position to the internal position.

Reactivity and Applications

This compound is a reactive compound due to the presence of both an ether linkage and a double bond. It can undergo various chemical transformations, including:

-

Polymerization: The double bond allows for polymerization, leading to the formation of poly(this compound). This polymer has potential applications in coatings, adhesives, and specialty materials.

-

Hydrolysis: In the presence of acid, the ether can be hydrolyzed to produce ethanol and propanal.

-

Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens and hydrogen halides.

Its primary application is as a chemical intermediate in the synthesis of other organic compounds.

Safety and Handling

This compound is a highly flammable liquid and vapor.[3] It is also an irritant to the skin, eyes, and respiratory system.[3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile chemical intermediate with a well-defined chemical structure and a range of characteristic physical and spectral properties. This guide has provided a detailed overview of its key attributes and has outlined a comprehensive experimental protocol for its synthesis. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 928-55-2 [chemicalbook.com]

- 3. This compound, 98%, mixture of cis- and trans-isomers 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. ETHYL N-PROPYL ETHER(628-32-0) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Profile of Ethyl Propenyl Ether: A Technical Guide

Introduction

Ethyl propenyl ether (C₅H₁₀O) is an unsaturated ether that exists as two geometric isomers: (E)-ethyl propenyl ether and (Z)-ethyl propenyl ether. As a key intermediate and building block in organic synthesis, a thorough understanding of its structural and electronic properties is crucial. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for the (E) and (Z) isomers of this compound. The data has been compiled from various spectral databases and is presented in a structured tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers.

| Assignment | (E)-Ethyl Propenyl Ether | (Z)-Ethyl Propenyl Ether |

| CH₃ (ethyl) | ~1.2 ppm (t, J ≈ 7.0 Hz) | ~1.2 ppm (t, J ≈ 7.0 Hz) |

| CH₂ (ethyl) | ~3.7 ppm (q, J ≈ 7.0 Hz) | ~3.7 ppm (q, J ≈ 7.0 Hz) |

| =CH-CH₃ | ~4.5 ppm (dq, J ≈ 12.5, 6.5 Hz) | ~4.2 ppm (dq, J ≈ 6.5, 6.5 Hz) |

| O-CH= | ~6.2 ppm (dq, J ≈ 12.5, 1.5 Hz) | ~5.9 ppm (dq, J ≈ 6.5, 1.5 Hz) |

| =CH-CH₃ | ~1.5 ppm (dd, J ≈ 6.5, 1.5 Hz) | ~1.6 ppm (dd, J ≈ 6.5, 1.5 Hz) |

Note: The presented values are approximate and can vary slightly depending on the solvent and experimental conditions. The coupling constants for the vinylic protons are crucial for distinguishing between the (E) and (Z) isomers, with the larger coupling constant (~12.5 Hz) being characteristic of the trans configuration in the (E)-isomer.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers.

| Assignment | (E)-Ethyl Propenyl Ether (Predicted) | (Z)-Ethyl Propenyl Ether (Predicted) |

| CH₃ (ethyl) | ~15 ppm | ~15 ppm |

| CH₂ (ethyl) | ~69 ppm | ~69 ppm |

| =CH-CH₃ | ~100 ppm | ~98 ppm |

| O-CH= | ~145 ppm | ~144 ppm |

| =CH-CH₃ | ~10 ppm | ~9 ppm |

Note: These are predicted chemical shifts. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 2950 | C-H stretch | Alkyl, Vinylic |

| ~1650 - 1600 | C=C stretch | Alkene |

| ~1250 - 1000 | C-O stretch | Ether |

| ~965 | =C-H bend (out-of-plane) | (E)-alkene |

| ~700 | =C-H bend (out-of-plane) | (Z)-alkene |

Note: The presence of a strong band around 965 cm⁻¹ is characteristic of the (E)-isomer, while a band around 700 cm⁻¹ suggests the presence of the (Z)-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is for the electron ionization (EI) of this compound.[1][2]

Table 4: Major Fragments in the Mass Spectrum of this compound.

| m/z | Relative Intensity (%) | Possible Fragment |

| 86 | ~25 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [M - C₂H₅]⁺ |

| 58 | ~30 | [C₃H₆O]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

Note: The base peak at m/z 57 corresponds to the loss of an ethyl radical. The fragmentation pattern is a key tool for structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop (1-2 drops) of this compound directly onto the surface of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

-

For GC-MS, inject a dilute solution of the sample into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

The data system records and processes the spectrum, allowing for the identification of the molecular ion and the major fragment peaks.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Propenyl Ether

This technical guide provides a comprehensive overview of the key physical properties of ethyl propenyl ether, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who may use this compound as a reagent or intermediate in organic synthesis. This document summarizes available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these procedures.

Core Physical Properties

This compound, a colorless liquid, exists as a mixture of cis- and trans-isomers. Its physical properties are crucial for handling, reaction setup, and purification processes.

Data Summary

The boiling point and density of this compound are presented in the table below. The available data largely pertains to a mixture of its geometric isomers.

| Physical Property | Value | Conditions |

| Boiling Point | 67-80 °C | At 760 mmHg |

| Density | 0.77-0.778 g/cm³ | At 20-25 °C |

Note: The wide range in the reported boiling point may be attributed to variations in the isomeric ratio of the samples tested and the presence of impurities.

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density is fundamental in chemical characterization. The following sections detail standard laboratory procedures for these measurements.

Boiling Point Determination: Micro-Reflux Method

The micro-reflux technique is a common and effective method for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Small test tube or vial

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume of this compound (a few milliliters) is placed into the test tube.

-

Capillary Tube Insertion: A capillary tube, with its open end facing down, is inserted into the liquid in the test tube.

-

Apparatus Setup: The test tube is securely clamped and partially immersed in a heating bath. A thermometer is positioned such that the bulb is level with the liquid in the test tube, ensuring it does not touch the sides of the tube.

-

Heating: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon reaching the boiling point of the this compound, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a continuous and rapid stream of bubbles from the capillary tube.

-

Cooling and Measurement: The heating is then discontinued. The liquid and the apparatus are allowed to cool. The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary tube becomes less than the atmospheric pressure.

Density Determination: Pycnometer Method

A pycnometer, a flask with a specific, accurately known volume, is used for the precise measurement of a liquid's density.[1]

Materials:

-

Pycnometer

-

Analytical balance

-

This compound sample

-

Constant temperature bath

Procedure:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned and dried. Its empty mass (m_empty) is accurately measured using an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is then placed in a constant temperature bath to bring the liquid to the desired temperature (e.g., 20 °C).

-

Volume Adjustment: Once the liquid has reached thermal equilibrium, any excess liquid is removed, ensuring the volume corresponds exactly to the calibrated volume of the pycnometer. The outside of the pycnometer is carefully dried.

-

Mass Measurement: The filled pycnometer is weighed to determine its total mass (m_filled).

-

Calculation: The density (ρ) of the this compound is calculated using the following formula:

ρ = (m_filled - m_empty) / V

where V is the calibrated volume of the pycnometer.

Visualizing Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point of this compound using the micro-reflux method.

Caption: Workflow for Boiling Point Determination by Micro-Reflux.

References

Ethyl Propenyl Ether: A Technical Overview for Scientific Professionals

CAS Number: 928-55-2 Molecular Formula: C₅H₁₀O

This technical guide provides an in-depth overview of ethyl propenyl ether, a versatile reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental applications, and relevant reaction pathways.

Core Chemical and Physical Properties

This compound, also known as 1-ethoxypropene, is a colorless, flammable liquid. It exists as a mixture of (E) and (Z) isomers. The compound is characterized by its ether functional group linked to a propenyl group.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 86.13 g/mol | [1][2] |

| Boiling Point | 67-76 °C | [1][2][3] |

| Melting Point | -140 °C (estimate) | [3] |

| Density | 0.778 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.398 | [1][3] |

| Flash Point | -18 °C (-2 °F) | [3] |

| Water Solubility | Soluble | [3] |

| Appearance | Clear colorless to light yellow liquid | [3] |

Table 2: Safety and Hazard Information

| Identifier | Description | Source(s) |

| Hazard Codes | F (Flammable), Xi (Irritant) | [3] |

| Risk Statements | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |

| Safety Statements | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [3] |

| Hazard Class | 3 | [3] |

| Packing Group | II | [3] |

Key Experimental Protocols and Applications

This compound is a valuable intermediate in various organic syntheses, primarily utilized for its reactivity in cycloaddition reactions, as an acyl anion equivalent, and in the formation of other key organic structures.[1] While not biologically active itself, it serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals.[3]

Synthesis of this compound

The industrial synthesis of this compound can be achieved through several methods:

-

Pyrolysis of Acetals: This method involves the pyrolysis of the corresponding acetals over pumice or sodium bisulfate (NaHSO₄), which typically yields a mixture of (E) and (Z) isomers.[1]

-

Isomerization of Allyl Ethers: Pure (>97%) (E) isomers of propenyl ethers can be prepared via the isomerization of allyl alkyl ethers, catalyzed by H₂-activated (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate.[1]

-

Acid-Catalyzed Reaction: A common laboratory-scale synthesis involves the acid-catalyzed reaction of ethanol with allyl chloride.[3]

Primary Applications in Organic Synthesis

-

Condensation with Acetals to form α,β-Unsaturated Aldehydes: this compound reacts with acetals in a condensation reaction to yield α,β-unsaturated aldehydes, which are important intermediates in the synthesis of many organic compounds.[1]

-

Cycloaddition Reactions: The double bond in this compound makes it a suitable substrate for [4+2] and [2+2] cycloaddition reactions, allowing for the construction of various cyclic systems.[1]

-

Transvinylation to Prepare Allyl Vinyl Ethers: this compound can undergo transvinylation reactions to produce allyl vinyl ethers.[1] These products are notable for their subsequent participation in Claisen rearrangements.

The Claisen Rearrangement

Allyl vinyl ethers, which can be synthesized from this compound, undergo a thermal[4][4]-sigmatropic rearrangement known as the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction proceeds through a concerted, six-membered cyclic transition state to form γ,δ-unsaturated carbonyl compounds.[4][5] The reaction is exothermic and the mechanism is intramolecular.[6]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

An In-depth Technical Guide to the Isomerization of Allyl Ethyl Ether to Ethyl Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of allyl ethyl ether to its more thermodynamically stable isomer, ethyl propenyl ether. This transformation is a key step in various synthetic pathways, yielding valuable vinyl ether intermediates. The guide details three primary catalytic methodologies: base-catalyzed, iridium-catalyzed, and ruthenium-catalyzed isomerization. Each section includes detailed experimental protocols, a summary of quantitative data, and a visualization of the respective reaction mechanism.

Base-Catalyzed Isomerization

Base-catalyzed isomerization represents a mild and metal-free approach to the synthesis of this compound. The reaction typically proceeds via a deprotonation mechanism, leading to the formation of an ion pair intermediate.

Quantitative Data

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

| TBD | 10 | Toluene | 60 | Overnight | Quantitative | 97:3 |

| t-BuOK | Stoichiometric | DMSO | 100 | 3 | High | Not specified |

Note: Data for non-fluorinated terminal allylic ethers are presented as a close analog to allyl ethyl ether, yielding Z/E mixtures.[1]

Experimental Protocol

Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Materials:

-

Allyl ethyl ether

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure: [1]

-

A pressure tube is charged with allyl ethyl ether (1 equivalent) and toluene (to achieve a 0.1 M concentration).

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equivalents) is added to the solution.

-

The pressure tube is sealed, and the reaction mixture is stirred at 60 °C overnight.

-

After cooling to room temperature, the reaction is quenched with deionized water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation.

Reaction Mechanism

The base-catalyzed isomerization is initiated by the deprotonation of the allylic proton, which is the rate-determining step. This forms an intimate ion pair between the allylic anion and the protonated base. Subsequent protonation at the terminal carbon of the allyl system yields the more stable this compound.

References

Stability and Reactivity of Ethyl Propenyl Ether Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propenyl ether (EPE), a member of the vinyl ether family, is a versatile chemical intermediate utilized in various synthetic applications, including the formulation of coatings, resins, and as a monomer for polymerization.[1][2] Its reactivity is largely dictated by the presence of the electron-rich carbon-carbon double bond and the adjacent ether oxygen. Under acidic conditions, this compound exhibits significant reactivity, primarily through hydrolysis, but also possesses the potential for isomerization and polymerization. Understanding the stability and reaction kinetics of EPE in acidic environments is crucial for its effective use in research and development, particularly in drug development where acid-labile protecting groups and linkers are often employed. This guide provides a comprehensive overview of the stability and reactivity of this compound under acidic conditions, including reaction mechanisms, kinetic data, and detailed experimental protocols.

Core Reactions Under Acidic Conditions

In the presence of an acid catalyst, this compound can undergo three primary reactions:

-

Hydrolysis: The most prominent reaction, where the vinyl ether is cleaved by water to yield propanal and ethanol.

-

Isomerization: The potential for rearrangement of the propenyl group or other structural isomers.

-

Polymerization: Cationic polymerization initiated by the protonation of the double bond.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction that proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group.[3][4][5] This initial protonation step forms a resonance-stabilized carbocation intermediate. Subsequent rapid hydration and decomposition of the resulting hemiacetal yield the final aldehyde and alcohol products.

The general mechanism for the acid-catalyzed hydrolysis of this compound is depicted below:

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Quantitative Data for Hydrolysis

While specific kinetic data for the acid-catalyzed hydrolysis of this compound (1-ethoxy-1-propene) is not extensively reported, valuable insights can be drawn from its close analogue, 1-propenyl ethyl ether. The primary difference lies in the position of the double bond, which significantly impacts reactivity. For 1-propenyl ethyl ether, the rate of hydrolysis is influenced by the stereochemistry of the double bond.

| Compound | Isomer | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |

| 1-Propenyl ethyl ether | Not specified | 92 x 10⁻³ |

| 1-Butenyl ethyl ether | cis-enriched | 80 x 10⁻³ (at 37.5°C) |

| 1-Butenyl ethyl ether | trans-enriched | 17 x 10⁻³ (at 37.5°C) |

Note: Data for 1-propenyl ethyl ether and 1-butenyl ethyl ether are provided as close approximations for the reactivity of this compound. The cis-isomer of vinyl ethers generally hydrolyzes much more rapidly than the trans-isomer.[2]

Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis

This protocol outlines a general method for determining the kinetics of the acid-catalyzed hydrolysis of this compound using UV-Vis spectrophotometry. The disappearance of the vinyl ether or the appearance of the propanal product can be monitored.

Materials:

-

This compound (cis/trans mixture or isolated isomers)

-

Hydrochloric acid (HCl) or other suitable acid catalyst

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Thermostatted cell holder

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the acid catalyst (e.g., 1 M HCl) in deionized water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) if its solubility in water is limited.

-

-

Kinetic Measurements:

-

Set the spectrophotometer to the desired wavelength for monitoring the reaction. This can be the absorbance maximum of this compound or the forming propanal.

-

Equilibrate a known volume of the acid solution in a quartz cuvette within the thermostatted cell holder to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette.

-

Immediately start recording the absorbance at fixed time intervals.

-

Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).

-

-

Data Analysis:

-

The reaction is expected to follow pseudo-first-order kinetics with respect to the this compound, given that the acid and water are in large excess.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

-

The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the acid catalyst.

-

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Vinyl Ether Group: A Technical Guide to its Chemical Reactivity for Researchers and Drug Development Professionals

The vinyl ether group, characterized by an alkoxy group attached to a carbon-carbon double bond, is a versatile functional group with a rich and diverse chemical reactivity profile. Its unique electronic nature, arising from the resonance between the oxygen lone pairs and the π-system of the alkene, renders it highly susceptible to electrophilic attack and an active participant in a variety of organic transformations. This technical guide provides an in-depth exploration of the core chemical reactivity of the vinyl ether group, tailored for researchers, scientists, and professionals in the field of drug development.

Electronic Structure and General Reactivity

The defining feature of a vinyl ether is the delocalization of electron density from the oxygen atom to the double bond. This resonance effect, depicted below, results in an electron-rich π-system, making the β-carbon particularly nucleophilic and susceptible to electrophilic attack. This inherent reactivity is the foundation for the majority of transformations involving vinyl ethers.

Caption: Resonance structures of a vinyl ether.

This electronic characteristic dictates the primary modes of reactivity for the vinyl ether group, which include:

-

Electrophilic Addition: Rapid reaction with a wide range of electrophiles.

-

Hydrolysis: Facile cleavage of the ether linkage under acidic conditions.

-

Cycloaddition Reactions: Participation in [4+2] and [2+2] cycloadditions.

-

Polymerization: Undergoes cationic polymerization to form poly(vinyl ether)s.

-

Protecting Group Chemistry: Utilized as a protecting group for alcohols due to its ease of installation and acid-labile removal.

The following sections will delve into these key areas of reactivity, providing quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Electrophilic Addition and Hydrolysis

The high electron density of the double bond makes vinyl ethers highly reactive towards electrophiles. The reaction is initiated by the attack of the β-carbon of the vinyl ether on the electrophile, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile.

A quintessential example of this reactivity is the acid-catalyzed hydrolysis of vinyl ethers, which proceeds rapidly to yield an aldehyde or ketone and the corresponding alcohol. The reaction is initiated by protonation of the β-carbon, a rate-determining step, followed by the addition of water and subsequent decomposition of the hemiacetal intermediate.

Caption: Mechanism of acid-catalyzed vinyl ether hydrolysis.

Quantitative Data for Acid-Catalyzed Hydrolysis

| Vinyl Ether | Acid Catalyst | Solvent | Temperature (°C) | Rate Constant (kH+) / M⁻¹s⁻¹ | Reference |

| Ethyl Vinyl Ether | Hydronium ion | Water | 25 | 2.86 | |

| 4-Methoxy-1,2-dihydronaphthalene | Perchloric acid | Water | 25 | - | |

| 1-Methoxycyclooctene | Perchloric acid | Water | 25 | - | |

| Phenyl Vinyl Ether | Nanoparticle acid | Water | 85 | - |

Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether

Objective: To monitor the hydrolysis of ethyl vinyl ether to acetaldehyde and ethanol under acidic conditions.

Materials:

-

Ethyl vinyl ether

-

Hydrochloric acid (0.1 M)

-

Deionized water

-

Deuterium oxide (for NMR analysis)

-

NMR tubes

-

UV-Vis spectrophotometer or NMR spectrometer

Procedure:

-

Prepare a stock solution of ethyl vinyl ether in a suitable solvent (e.g., acetonitrile).

-

Prepare an aqueous solution of hydrochloric acid of the desired concentration. For kinetic measurements, a series of buffer solutions with varying pH can be used.

-

To initiate the reaction, add a small aliquot of the ethyl vinyl ether stock solution to the acidic aqueous solution in a cuvette or NMR tube, ensuring rapid mixing.

-

Immediately begin monitoring the reaction.

-

UV-Vis Spectroscopy: Follow the disappearance of the vinyl ether absorbance at a predetermined wavelength.

-

NMR Spectroscopy: Monitor the disappearance of the vinyl proton signals and the appearance of the acetaldehyde proton signals. For mechanistic studies, the reaction can be conducted in D₂O to observe deuterium incorporation.

-

-

Record data at regular time intervals until the reaction is complete.

-

The rate constants can be determined by plotting the natural logarithm of the vinyl ether concentration versus time.

Cycloaddition Reactions

The electron-rich nature of the vinyl ether double bond makes it an excellent dienophile in inverse-electron-demand Diels-Alder reactions and a reactive partner in [2+2] cycloadditions with electron-deficient partners like ketenes. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

Caption: Cycloaddition reactions of vinyl ethers.

Quantitative Data for Diels-Alder Reactions

| Diene | Dienophile (Vinyl Ether) | Catalyst/Conditions | Yield (%) | Diastereoselectivity/Enantioselectivity | Reference |

| Unsaturated α-keto esters | Ethyl vinyl ether | Chiral Cr(III) complex | Good | High de, excellent ee | |

| Cycloalkylidene benzoylacetonitrile | Ethyl vinyl ether | Solvent-free, heat | Quantitative | Mixture of diastereomers | |

| 4-Vinylimidazoles | N-phenylmaleimide | Room temperature | >70 | Single stereoisomer (endo) |

Experimental Protocol: Diels-Alder Reaction of a 4-Vinylimidazole

Objective: To synthesize a tetrahydrobenzimidazole derivative via a Diels-Alder reaction at room temperature.

Materials:

-

4-Vinylimidazole derivative

-

N-phenylmaleimide (NPM)

-

Dichloromethane (CH₂Cl₂)

-

Filtration apparatus

Procedure:

-

Dissolve the 4-vinylimidazole (1 equivalent) in dichloromethane.

-

Add N-phenylmaleimide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. In many cases, the product will precipitate out of the solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If precipitation occurs, collect the product by filtration and wash with cold dichloromethane.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the crude product by flash chromatography. Note that aromatization may occur during chromatography.

-

Characterize the product by NMR spectroscopy to confirm the stereochemistry.

Cationic Polymerization

Vinyl ethers readily undergo cationic polymerization initiated by Lewis or Brønsted acids. The polymerization proceeds via a carbocationic propagating species, which is stabilized by the adjacent oxygen atom. This process allows for the synthesis of poly(vinyl ether)s with a range of properties depending on the monomer and reaction conditions. Living cationic polymerization techniques have been developed to control the molecular weight and architecture of the resulting polymers.

Caption: Cationic polymerization of a vinyl ether.

Quantitative Data for Cationic Polymerization of Vinyl Ethers

| Monomer | Initiating System | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Isobutyl vinyl ether (IBVE) | AgClO₄/BnBr/Me₂S | Et₂O | -20 | 3,800 | 1.18 | |

| Ethyl vinyl ether (EVE) | Trifluoromethyl sulfonate/ligand | Toluene | -78 | - | - | |

| IBVE, CEVE, n-BVE | CumOH/B(C₆F₅)₃/Et₂O | Aqueous | 20 | - | - |

Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Objective: To synthesize poly(isobutyl vinyl ether) via cationic polymerization initiated by a silver salt/alkyl halide system.

Materials:

-

Isobutyl vinyl ether (IBVE), freshly distilled

-

Silver perchlorate (AgClO₄)

-

Benzyl bromide (BnBr)

-

Dimethyl sulfide (Me₂S)

-

Diethyl ether (Et₂O), anhydrous

-

Nitrogen atmosphere

-

Round-bottomed flask equipped with a magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, add a solution of benzyl bromide (0.025 mmol) in diethyl ether to a solution of silver perchlorate (0.028 mmol) in diethyl ether (0.5 mL) in a round-bottomed flask at 0 °C.

-

Stir the mixture for 10 minutes at 0 °C, then cool to the desired reaction temperature (e.g., -20 °C).

-

In a separate flask, prepare a pre-chilled mixture of isobutyl vinyl ether (5.0 mmol) and dimethyl sulfide (0.75 mmol).

-

Initiate the polymerization by adding the pre-chilled monomer/sulfide mixture to the initiator solution.

-

Allow the polymerization to proceed for the desired time.

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Characterize the polymer by GPC to determine the molecular weight (Mₙ) and polydispersity index (PDI).

Vinyl Ethers as Protecting Groups

The acid lability of the vinyl ether group makes it a useful protecting group for alcohols. Alcohols can be converted to their corresponding vinyl ethers under mild acidic conditions, often using ethyl vinyl ether and a catalytic amount of acid. The resulting mixed acetal is stable to basic and nucleophilic reagents but is readily cleaved under mild acidic conditions to regenerate the alcohol.

Caption: Workflow for using a vinyl ether as a protecting group.

Quantitative Data for Protection of Alcohols with Vinyl Ethers

| Alcohol Substrate | Protecting Reagent | Catalyst | Solvent | Yield (%) | Reference |

| d-Glucal | (2-Ethoxyethyl) vinyl ether | PPTS | CH₂Cl₂ | High | |

| 4-Deuterobenzyl alcohol | Calcium carbide/KOH/KF | - | DMSO/H₂O | 91 | |

| Various primary and secondary alcohols | Calcium carbide | KOH/KF | DMSO/H₂O | Good to excellent |

Experimental Protocol: Protection of a Primary Alcohol using Calcium Carbide

Objective: To protect a primary alcohol using a vinyl ether generated in situ from calcium carbide.

Materials:

-

Primary alcohol (e.g., 4-deuterobenzyl alcohol)

-

Calcium carbide (CaC₂)

-

Potassium hydroxide (KOH)

-

Potassium fluoride (KF)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Hexane

-

Reaction tube

Procedure:

-

In a reaction tube, combine the alcohol (1.0 mmol), potassium hydroxide (1.25 mmol), potassium fluoride (4.0 mmol), and calcium carbide (2.0 mmol).

-

Add DMSO (1.5 mL) and water (4.0 mmol).

-

Seal the tube and stir the mixture at 130 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with hexane (6 x 3 mL).

-

Combine the hexane layers and concentrate under reduced pressure to obtain the crude vinyl ether.

-

Purify the product by flash chromatography on silica gel neutralized with triethylamine.

Synthesis of Vinyl Ethers

While commercially available, the synthesis of functionalized vinyl ethers is often necessary. A common and efficient method is the palladium-catalyzed transetherification of an alcohol with a vinyl ether such as ethyl vinyl ether or butyl vinyl ether.

Quantitative Data for Palladium-Catalyzed Transetherification

| Alcohol Substrate | Vinylating Agent | Catalyst | Ligand | Solvent | Yield (%) | Reference |

| 2-(Hydroxymethyl)furan | Ethyl vinyl ether | Pd(OAc)₂ | 1,10-Phenanthroline | CH₂Cl₂ | 59 | |

| Various allyl and alkyl alcohols | Butyl vinyl ether | DMF-stabilized Palladium Nanoparticles | - | - | 61-98 |

Experimental Protocol: Palladium-Catalyzed Synthesis of a Functionalized Vinyl Ether

Objective: To synthesize 2-((vinyloxy)methyl)furan via palladium-catalyzed transetherification.

Materials:

-

2-(Hydroxymethyl)furan

-

Ethyl vinyl ether (EVE)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Nitrogen atmosphere

-

Schlenk flask

Procedure:

-

Prepare the catalyst solution in a Schlenk flask under a nitrogen atmosphere by dissolving palladium(II) acetate (4.00 x 10⁻⁴ mol) in dichloromethane (2 mL).

-

Add a solution of 1,10-phenanthroline (6.00 x 10⁻⁴ mol) in dichloromethane (2 mL) dropwise to the palladium solution.

-

Stir the catalyst mixture at room temperature for 30 minutes.

-

In a separate flask, prepare a solution of 2-(hydroxymethyl)furan (0.02 mol) and ethyl vinyl ether (0.24 mol) in dichloromethane (5 mL).

-

Add the substrate solution to the catalyst solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing by GC or NMR after removing the excess EVE under vacuum.

-

Upon completion, quench the reaction by adding distilled water (50 mL).

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash chromatography.

Conclusion

The vinyl ether group is a cornerstone of modern organic synthesis, offering a wide array of synthetic possibilities due to its unique electronic properties. Its reactivity in electrophilic additions, cycloadditions, and polymerizations, coupled with its utility as a protecting group, makes it an invaluable tool for chemists in academia and industry, particularly in the complex molecular architectures often encountered in drug development. A thorough understanding of its reactivity, guided by the quantitative data and detailed protocols provided in this guide, will enable researchers to effectively harness the synthetic potential of this versatile functional group.

An In-depth Technical Guide to the Synthesis of Ethyl Propenyl Ether via Pyrolysis of Acetals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl propenyl ether through the pyrolysis of acetals. It covers the underlying reaction mechanisms, detailed experimental protocols for key synthetic routes, and quantitative data to support reproducibility and optimization. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a valuable vinyl ether intermediate in organic synthesis, utilized in various reactions, including cycloadditions and as a protecting group. The pyrolysis of acetals presents a direct and efficient method for its preparation. This process involves the thermal elimination of an alcohol molecule from an acetal, yielding the corresponding vinyl ether. The choice of the starting acetal and the pyrolysis conditions, including temperature and catalyst, are critical factors that influence the reaction's efficiency and the isomeric composition of the resulting this compound. This guide will explore the synthesis starting from two key precursors: acetaldehyde diethyl acetal (1,1-diethoxyethane) and propionaldehyde diethyl acetal.

Reaction Mechanism

The pyrolysis of acetals to form vinyl ethers proceeds through a pericyclic elimination reaction, specifically a syn-elimination. The reaction is typically catalyzed by heat or the presence of an acid catalyst. The generally accepted mechanism involves a six-membered cyclic transition state.

In the case of acetaldehyde diethyl acetal, the pyrolysis leads to the formation of this compound and ethanol. The reaction is driven by the formation of the stable ethanol molecule and the conjugated π-system of the vinyl ether.

Caption: General reaction mechanism for the pyrolysis of acetaldehyde diethyl acetal.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from different acetal precursors under various catalytic conditions.

Table 1: Synthesis of this compound from Propionaldehyde Diethyl Acetal

| Catalyst System | Reactant | Temperature (°C) | Pressure (mbar) | Yield (%) | Reference |

| p-Toluenesulfonic acid / Di-2-ethylhexylamine | Propionaldehyde diethyl acetal | Head temperature: 67-70 | 1013 | 97.8 | US5354911A |

Table 2: Gas-Phase Pyrolysis of Acetaldehyde Diethyl Acetal

| Catalyst | Reactant | Temperature (°C) | Space Velocity (h⁻¹) | Yield (%) | Reference |

| Solid Acid Catalyst (unspecified) | Acetaldehyde Diethyl Acetal | 150-250 | 0.5-5 | 77 | CN111348991A[1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the acetal precursor and its subsequent pyrolysis to this compound.

Synthesis of Acetaldehyde Diethyl Acetal (Precursor)

This protocol is adapted from established methods for acetal synthesis.

Materials:

-

Acetaldehyde

-

Anhydrous Ethanol

-

Acid Catalyst (e.g., concentrated Sulfuric Acid)

-

Entrainer (e.g., Hexane)

-

Anhydrous Sodium Carbonate or Potassium Carbonate (for neutralization and drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine anhydrous ethanol and the entrainer.

-

Add a catalytic amount of the acid catalyst to the ethanol-entrainer mixture.

-

Heat the mixture to reflux.

-

Slowly add acetaldehyde to the refluxing mixture. The molar ratio of ethanol to acetaldehyde should be in excess, typically between 2:1 and 20:1.[2]

-

Continue the reaction at reflux, collecting the water-entrainer azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate or by adding solid anhydrous sodium or potassium carbonate until gas evolution ceases.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purify the crude acetaldehyde diethyl acetal by fractional distillation.

Pyrolysis of Propionaldehyde Diethyl Acetal to Ethyl 1-Propenyl Ether

This protocol is based on the procedure described in US Patent 5,354,911A.

Materials:

-

Propionaldehyde diethyl acetal (800 g)

-

p-Toluenesulfonic acid (0.57 g)

-

Di-2-ethylhexylamine (0.72 g)

Equipment:

-

2-liter round-bottomed flask

-

Distillation column (24 theoretical plates)

-

Distillation head and condenser

-

Receiving flask

Procedure:

-

Charge the 2-liter round-bottomed flask with 800 g of propionaldehyde diethyl acetal, 0.57 g of p-toluenesulfonic acid, and 0.72 g of di-2-ethylhexylamine.

-

Fit the flask with the distillation column.

-

Heat the mixture to initiate the pyrolysis and subsequent distillation.

-

Collect the distillate, which is a mixture of ethanol and ethyl 1-propenyl ether, at a head temperature of 67°C to 70°C under atmospheric pressure (1013 mbar). A reflux ratio of 3:1 is maintained during the distillation.

-

Continue the distillation until no more product is collected.

-

The collected distillate can be further purified by fractional distillation to separate the ethyl 1-propenyl ether from ethanol.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via acetal pyrolysis.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The pyrolysis of acetals is a robust and high-yielding method for the synthesis of this compound. The choice of starting acetal and catalyst system allows for flexibility in the experimental design. The provided protocols, quantitative data, and visual aids offer a solid foundation for researchers and professionals in the field to successfully implement and adapt these synthetic strategies for their specific needs. Careful control of reaction parameters, particularly temperature and catalyst loading, is crucial for achieving optimal yields and purity of the desired this compound product.

References

Navigating the Safety Profile of Ethyl Propenyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling ethyl propenyl ether. The information is curated for professionals in research and drug development who require a thorough understanding of this chemical's properties and potential hazards. This document summarizes key toxicological data, outlines detailed experimental protocols for safety assessment, and visualizes relevant biological pathways and experimental workflows.

Physicochemical and Hazardous Properties

This compound (CAS No. 928-55-2) is a colorless, highly flammable liquid and vapor.[1][2][3] It is recognized for its potential to cause respiratory irritation and central nervous system (CNS) effects, such as drowsiness and dizziness.[1][4] The toxicological properties have not been fully investigated, and it is crucial to handle this chemical with appropriate safety precautions.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10O | --INVALID-LINK-- |

| Molecular Weight | 86.13 g/mol | --INVALID-LINK-- |

| Boiling Point | 67-76 °C | --INVALID-LINK-- |

| Flash Point | -18 °C | --INVALID-LINK-- |

| Density | 0.778 g/mL at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 120 mmHg @ 20 °C | Fisher Scientific SDS |

Toxicological Data

The available toxicological data for this compound provides insight into its acute toxicity and irritation potential.

Table 2: Acute Toxicity and Dermal Irritation Data for this compound

| Test | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 4.660 g/kg | Moderately Toxic | --INVALID-LINK--[5] |

| LC50 | Rat | Inhalation | 8000 ppm (4 hours) | Moderately Toxic | --INVALID-LINK--[5] |

| Dermal Irritation | Rabbit | Dermal | Non-irritant | Not Classified | --INVALID-LINK--[6] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a chemical's safety profile. The following sections describe standardized methodologies for key toxicological endpoints. While specific experimental reports for this compound are not publicly available for all endpoints, these protocols are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

A study conducted on the substance with CAS No. 928-55-2 followed the OECD Test Guideline No. 404.[6]

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Young adult New Zealand White rabbits.[6]

-

Procedure:

-

A 0.5 mL volume of the test substance is applied topically to a small area of intact skin on the back of the rabbit.[6]

-

The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[6]

-

After 4 hours, the dressing and any residual test substance are removed.[6]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal of the dressing.[6]

-

Acute Oral Toxicity - Fixed Dose Procedure (Representative Protocol based on OECD Guideline 420)

This protocol describes a method to assess the acute oral toxicity of a substance.[4][7][8]

-

Objective: To determine the oral dose of a substance that causes evident toxicity or mortality.[4][7]

-

Test Animal: Typically rats, with the study often initiated in a single sex (usually females).[7]

-

Procedure:

-

A sighting study is performed with a single animal to determine the appropriate starting dose.[4]

-

Animals are fasted overnight before administration of the test substance.

-

The test substance is administered in a single dose by gavage.[7]

-

A stepwise procedure is used with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[7]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[4]

-

Body weight is recorded weekly.[7]

-

A gross necropsy is performed on all animals at the end of the study.[7]

-

Acute Inhalation Toxicity (Representative Protocol based on OECD Guideline 403)

This protocol outlines a method for assessing the toxicity of a substance upon inhalation.[9][10][11][12][13]

-

Objective: To determine the concentration of an airborne substance that causes mortality (LC50) following a short-term exposure.[9]

-

Test Animal: Typically young adult rats.[11]

-

Procedure:

-

Animals are exposed to the test substance as a vapor in an inhalation chamber for a fixed period, typically 4 hours.[9][11]

-

A traditional LC50 protocol involves exposing groups of at least 5 animals of each sex to at least three different concentrations of the test substance.[9]

-

A control group is exposed to clean air under the same conditions.

-

Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[11]

-

Detailed observations and body weights are recorded.[11]

-

A gross necropsy is performed on all animals.[11]

-

Mandatory Visualizations

Experimental Workflow for Toxicity Testing

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance, incorporating both in vivo and in vitro methods as recommended by OECD guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 928-55-2 [chemicalbook.com]

- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 11. eurolab.net [eurolab.net]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

Methodological & Application

Ethyl Propenyl Ether: A Versatile Protecting Group in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The hydroxyl group, being a common and reactive functionality, often requires temporary masking to prevent unwanted side reactions. Ethyl propenyl ether (EPE) has emerged as a valuable acid-labile protecting group for alcohols, offering distinct advantages in specific synthetic contexts. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a protecting group for alcohols.

Principle and Application

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the electron-rich double bond of the vinyl ether. This reaction forms a mixed acetal, effectively masking the hydroxyl group. The resulting 1-ethoxypropyl ether is stable to a range of nucleophilic and basic conditions, making it a suitable choice for reactions involving organometallic reagents, hydrides, and strong bases.

The lability of the propenyl ether linkage under acidic conditions allows for a mild and selective deprotection, regenerating the parent alcohol. This orthogonality is a key feature, enabling its use in complex synthetic strategies where other protecting groups might be sensitive to the required reaction conditions.

Key Advantages:

-

Acid-Labile: Easily cleaved under mild acidic conditions.

-

Stable to Bases and Nucleophiles: Withstands a variety of basic and nucleophilic reagents.

-

Orthogonality: Can be selectively removed in the presence of other protecting groups that are sensitive to acidic conditions.

Quantitative Data Summary

The efficiency of a protecting group is critically evaluated by the yields and conditions required for both its introduction and removal. The following table provides a summary of typical quantitative data for the protection of a primary alcohol with this compound and its subsequent deprotection, in comparison with other common alcohol protecting groups.

| Protecting Group | Substrate | Protection Reagents & Conditions | Time (h) | Yield (%) | Deprotection Reagents & Conditions | Time (h) | Yield (%) |

| This compound | Primary Alcohol | This compound, cat. PPTS, CH₂Cl₂ | 2-4 | >90 | HgCl₂, HgO, aq. Acetone | 0.5-1 | >90 |

| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF | 2 | >95[1] | TBAF, THF | 1-4 | >95 |

| Benzyl (Bn) | Primary Alcohol | BnBr, NaH, THF | 4.5 | 98[1] | H₂, Pd/C, EtOH | 2-8 | >95 |

| Acetyl (Ac) | Primary Alcohol | Ac₂O, Pyridine, CH₂Cl₂ | 2 | >98[1] | K₂CO₃, MeOH | 0.5-1 | >95 |

Experimental Protocols

Protection of a Primary Alcohol using this compound

This protocol describes the acid-catalyzed protection of a primary alcohol with this compound.

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.5 equiv) to the solution.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected alcohol.

-

Purify the product by flash column chromatography on silica gel if necessary.

Deprotection of an this compound Protected Alcohol

This protocol details the cleavage of the this compound protecting group using mercuric chloride.

Reagents and Materials:

-

This compound protected alcohol (1.0 equiv)

-

Mercuric chloride (HgCl₂) (1.1 equiv)

-

Mercuric oxide (HgO) (1.1 equiv)

-

Acetone

-

Water

-

Diethyl ether

-

Saturated aqueous potassium iodide solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the this compound protected alcohol (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add mercuric chloride (HgCl₂) (1.1 equiv) and mercuric oxide (HgO) (1.1 equiv) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dilute the residue with diethyl ether and wash with saturated aqueous potassium iodide solution to remove any remaining mercury salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected alcohol.

-

Purify the product by flash column chromatography if necessary.

Mandatory Visualizations

Reaction Mechanism: Protection of an Alcohol with this compound

Caption: Acid-catalyzed protection of an alcohol with this compound.

Experimental Workflow: Protection and Deprotection Cycle

References

Application Notes and Protocols for the Cationic Polymerization of Ethyl Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propenyl ether (EPE) is a vinyl ether monomer that readily undergoes cationic polymerization to produce poly(this compound), a polymer with applications in coatings, adhesives, and as a chemical intermediate. The presence of a methyl group on the β-carbon of the vinyl group influences its reactivity in cationic polymerization. This document provides detailed application notes and protocols for the cationic polymerization of this compound, with a focus on achieving controlled, living polymerization for the synthesis of well-defined polymers. The protocols and data presented are based on established methods for the cationic polymerization of propenyl ethers.

Cationic Polymerization Mechanism

Cationic polymerization of this compound proceeds via a three-step mechanism: initiation, propagation, and termination. The process is initiated by a cationic species, which attacks the electron-rich double bond of the monomer.

Initiation

Initiation involves the formation of a carbocationic active center from the monomer. This can be achieved using a variety of initiating systems, typically a combination of a proton source or a carbocation precursor and a Lewis acid.

Propagation

The carbocationic chain end then attacks another monomer molecule in a repetitive fashion, leading to the growth of the polymer chain.

Termination

Termination reactions can occur through various mechanisms, such as chain transfer to monomer or counter-ion combination, which leads to the cessation of chain growth. In living cationic polymerization, termination and chain transfer reactions are minimized.

Experimental Protocols

Two protocols for the living cationic polymerization of a propenyl ether derivative are presented below. These can be adapted for the polymerization of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents to prevent premature termination by water.

Protocol 1: Polymerization using HCl/ZnCl₂ Initiator System

This protocol is based on a conventional initiating system for cationic polymerization.

Materials:

-

This compound (EPE), dried over CaH₂ and distilled.

-

Toluene, anhydrous.

-

Hydrogen chloride (HCl) solution in a non-nucleophilic solvent (e.g., dioxane).

-

Zinc chloride (ZnCl₂) solution in a non-nucleophilic solvent (e.g., diethyl ether).

-

Methanol (for quenching).

-

Nitrogen or Argon gas supply.

-

Schlenk line or glovebox.

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and purged with nitrogen.

-

Anhydrous toluene is added to the flask via a syringe.

-

The flask is cooled to the desired reaction temperature (e.g., -30 °C) in a cooling bath.

-

This compound is added to the cooled toluene.

-

The initiator, HCl solution, is added, followed by the co-initiator, ZnCl₂ solution, while stirring.

-

The reaction is allowed to proceed for a set time (e.g., 6 hours).

-

The polymerization is terminated by the addition of pre-chilled methanol.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.